The systematic IUPAC name 1H-Indazole-6-acetic acid, 3-methyl-, methyl ester (CAS: 131666-74-5) precisely defines its molecular architecture: a 1H-indazole core with a methyl substituent at position 3 and a –CH₂COOCH₃ moiety at position 6. Key structural features include:
Table 1: Structural Characteristics of 1H-Indazole-6-Acetic Acid, 3-Methyl-, Methyl Ester
Structural Feature | Chemical Significance | Impact on Reactivity |
---|---|---|
1H-Tautomeric form | Enhanced aromaticity & stability | Favors electrophilic substitution at C5 |
C3-Methyl group | Electron-donating effect | Increases basicity of N2; directs metalation |
C6-Acetic acid chain | Spacer for conformational flexibility | Enables ring closure or peptide coupling |
Methyl ester terminus | Protected carboxylic acid | Hydrolyzable to acid; reducible to alcohol |
This compound serves as a strategic synthon in drug development due to its polyfunctional reactivity profile:
Table 2: Synthetic Applications in Drug Prototype Development
Reaction Type | Conditions | Medicinal Chemistry Application | Reference |
---|---|---|---|
Ester hydrolysis | LiOH, THF/H₂O, 50°C | Carboxylic acid precursors for anticandidal agents | [4] |
N1-Acylation | RCOCl, tBuONa, THF, 0°C→RT | NSAID derivatives (e.g., indomethacin analogues) | |
C7 Bromination | Br₂, FeCl₃, CH₂Cl₂, −78°C | Halogenated intermediates for pazopanib analogues | [9] [10] |
Reductive amination | RCHO, NaBH₃CN, MeOH | Amine-functionalized building blocks for kinase inhibitors | [10] |
Notably, gram-scale synthesis (87% yield) has been achieved via Fischer indolization routes followed by esterification, confirming industrial viability. The compound's stability under diverse reaction conditions enables multistep synthetic sequences without premature deprotection [7].
The emergence of 3,6-disubstituted indazoles reflects decades of methodological advances:
Table 3: Key Milestones in Indazole-Based Drug Development
Time Period | Key Advance | Impact on Title Compound Utilization |
---|---|---|
1980–1995 | Isolation of natural indazoles | Revealed scaffold bioactivity; inspired synthetic analogues |
1996–2010 | Pd-catalyzed N-arylation methods | Enabled efficient N1-functionalization of 3-methyl-6-ester indazoles |
2011–Present | Targeted kinase inhibitors (pazopanib) | Established 3,6-disubstituted indazoles as privileged pharmacophores |
2019–Present | PROTAC linker technology | Increased demand for carboxylic acid precursors like hydrolyzed derivatives |
The compound exemplifies modern trends in heterocyclic chemistry: transition from structural curiosity to enabling technology for drug discovery. Its synthesis efficiency (>85% yield via esterification of 6-carboxy-3-methyl-1H-indazole under acidic conditions) and derivatization flexibility ensure continued relevance [7] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3